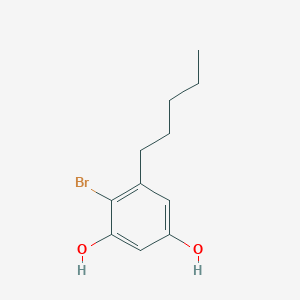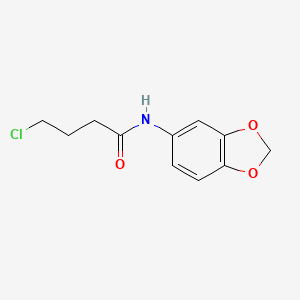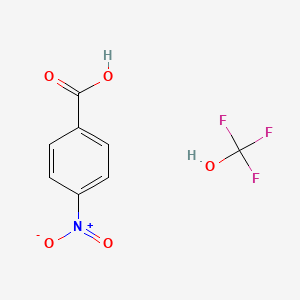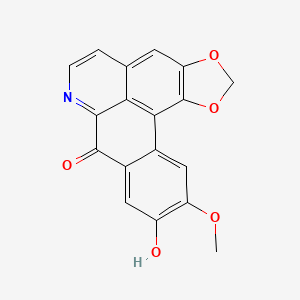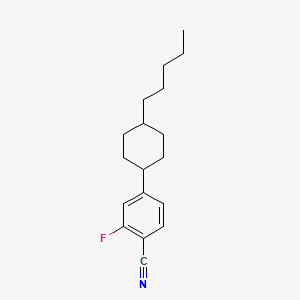![molecular formula C19H24N2O2SSi B13410197 N-[[3-[dimethyl(phenyl)silyl]cyclobutylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B13410197.png)
N-[[3-[dimethyl(phenyl)silyl]cyclobutylidene]amino]-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[3-[dimethyl(phenyl)silyl]cyclobutylidene]amino]-4-methylbenzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including a silyl group, a cyclobutylidene moiety, and a sulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-[dimethyl(phenyl)silyl]cyclobutylidene]amino]-4-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the cyclobutylidene intermediate. This intermediate can be synthesized through a cyclization reaction of a suitable precursor. The dimethyl(phenyl)silyl group is introduced via a silylation reaction, often using reagents like chlorodimethylphenylsilane in the presence of a base. The final step involves the formation of the sulfonamide group through a reaction with 4-methylbenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and silylation steps, as well as the development of efficient purification methods to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[[3-[dimethyl(phenyl)silyl]cyclobutylidene]amino]-4-methylbenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The cyclobutylidene moiety can be reduced to form cyclobutane derivatives.
Substitution: The silyl group can be substituted with other functional groups using reagents like fluoride ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Fluoride sources like tetrabutylammonium fluoride are often employed for silyl group substitution.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Cyclobutane derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
N-[[3-[dimethyl(phenyl)silyl]cyclobutylidene]amino]-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of N-[[3-[dimethyl(phenyl)silyl]cyclobutylidene]amino]-4-methylbenzenesulfonamide involves interactions with various molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The silyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with biological membranes. The cyclobutylidene moiety can provide rigidity to the molecule, influencing its binding affinity to targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[[3-[dimethyl(phenyl)silyl]cyclopropylidene]amino]-4-methylbenzenesulfonamide
- N-[[3-[dimethyl(phenyl)silyl]cyclopentylidene]amino]-4-methylbenzenesulfonamide
Uniqueness
N-[[3-[dimethyl(phenyl)silyl]cyclobutylidene]amino]-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the cyclobutylidene moiety provides a balance between rigidity and flexibility, making it suitable for various applications that require precise molecular interactions.
Eigenschaften
Molekularformel |
C19H24N2O2SSi |
|---|---|
Molekulargewicht |
372.6 g/mol |
IUPAC-Name |
N-[[3-[dimethyl(phenyl)silyl]cyclobutylidene]amino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C19H24N2O2SSi/c1-15-9-11-17(12-10-15)24(22,23)21-20-16-13-19(14-16)25(2,3)18-7-5-4-6-8-18/h4-12,19,21H,13-14H2,1-3H3 |
InChI-Schlüssel |
TVGWKNPPKSMNLI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2CC(C2)[Si](C)(C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{4-[(3,4,4-Trifluorobut-3-en-1-yl)oxy]phenyl}boronic acid](/img/structure/B13410120.png)
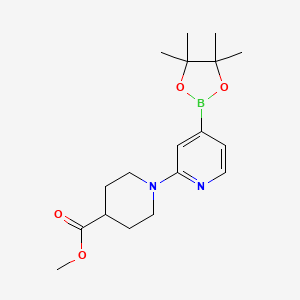
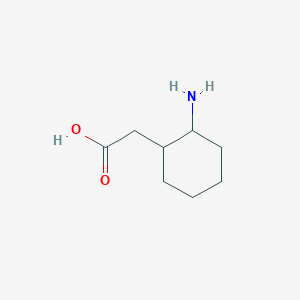
![(4R)-5-[[1-[[(3R,9R,15R)-15-(3-aminopropyl)-9-benzyl-12-butan-2-yl-3-(carboxymethyl)-6-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,16-hexazacyclodocos-18-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[4-methyl-2-[[2-(3-methylpentan-2-yl)-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]pentanoyl]amino]-5-oxopentanoic acid](/img/structure/B13410158.png)


